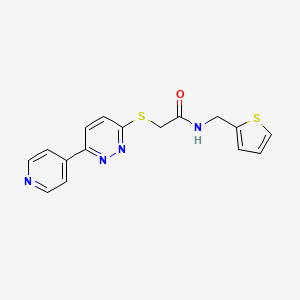

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Description

2-((6-(Pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyridin-4-yl group at the 6-position and a thioether-linked acetamide moiety. This structural architecture positions the compound as a candidate for targeting enzymes or receptors with affinity for nitrogen-rich heterocycles, such as kinases or proteases.

Properties

IUPAC Name |

2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS2/c21-15(18-10-13-2-1-9-22-13)11-23-16-4-3-14(19-20-16)12-5-7-17-8-6-12/h1-9H,10-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEXTNYOIUVYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common route includes:

Formation of the pyridazinyl intermediate: Starting with a pyridazinone derivative, the compound undergoes chlorination to form a chloropyridazine intermediate.

Coupling with pyridinyl group: The chloropyridazine intermediate is then reacted with a pyridinyl derivative under basic conditions to form the pyridazinyl-pyridinyl compound.

Thioether formation: The pyridazinyl-pyridinyl compound is treated with a thiol reagent to introduce the thioether linkage.

Acetamide formation: Finally, the thioether intermediate is reacted with an acetamide derivative to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The pyridazinyl and pyridinyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thioether and acetamide functionalities could play a role in binding to biological macromolecules, while the heterocyclic rings may facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations :

- Heterocyclic Diversity: The target compound’s pyridazine core distinguishes it from triazinoindole (), cyanopyridine (), and quinoxaline () analogs.

- Fluorophenyl substituents (e.g., LBJ-03 ) could increase metabolic stability but reduce π-π stacking efficiency relative to thiophene.

- Synthetic Complexity: The target compound’s synthesis likely involves forming a pyridazine-thioether linkage, a step analogous to LBJ-03 (45% yield ). By contrast, triazinoindole derivatives () achieved higher yields (95%) due to optimized coupling conditions.

Key Observations :

- The target compound’s synthesis may face challenges similar to LBJ-03, where steric bulk or electron-deficient heterocycles reduce yields.

- Pyridazinone derivatives () show extreme yield variability (10–99.9%), highlighting the sensitivity of acetamide coupling to substituent electronics.

Inferred Pharmacological Implications

- Target Selectivity: The pyridazine-thiophene combination may favor interactions with cysteine-rich enzymes (e.g., dehydrogenases ) over kinases targeted by triazinoindoles .

- Metabolic Stability : Unlike fluorophenyl (LBJ-03) or bromophenyl (26 ) groups, the thiophene moiety may reduce oxidative metabolism risks, as seen in related thioether-containing drugs .

Biological Activity

The compound 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of the biological activities associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including thioether formation and acetamide derivatization. The general procedure may include:

- Formation of the pyridazine moiety : Starting from pyridine derivatives, the pyridazine ring is constructed through cyclization reactions.

- Thioether linkage : The introduction of a thiol group to form a thioether is achieved via nucleophilic substitution.

- Acetamide formation : The final step involves the reaction of the thioether with an acetamide derivative, leading to the formation of the target compound.

Antimicrobial Activity

Studies have demonstrated that derivatives containing pyridine and pyridazine rings exhibit significant antimicrobial properties. For instance, compounds with similar structures showed effective inhibition against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) often below 500 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | < 3.09 |

| Compound B | Escherichia coli | 250 |

| Compound C | Pseudomonas aeruginosa | 500 |

Antioxidant Activity

The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals. Similar compounds have shown promising results in DPPH radical scavenging assays, indicating their potential as antioxidant agents .

Case Studies

- Antitumor Activity : A related study explored the antitumor effects of pyridazine derivatives on cancer cell lines such as MCF-7 and MDA-MB-231. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .

- Synergistic Effects with Chemotherapeutics : Research has indicated that certain derivatives may enhance the efficacy of established chemotherapeutic agents like doxorubicin, particularly in breast cancer models. This synergistic effect was analyzed using the Combination Index method, revealing a significant reduction in cell viability when used in combination .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Oxidative Stress : The antioxidant properties may stem from the ability to modulate oxidative stress pathways in cells, leading to enhanced cellular defense mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.